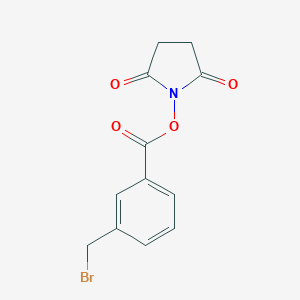
3-(溴甲基)苯甲酸N-琥珀酰亚胺酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)benzoic acid N-succinimidylester is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . It is commonly used as a cross-linking reagent in proteomics research . This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various biochemical applications.
科学研究应用
3-(Bromomethyl)benzoic acid N-succinimidylester is widely used in scientific research due to its ability to form stable covalent bonds with primary amines. Some of its applications include:
Chemistry: Used as a cross-linking reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of proteins and peptides for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of fluorescent stains and other analytical reagents.
作用机制
Target of Action
It is known to be used as a hetero-bifunctional linker in the quaternisation of certain compounds .
Mode of Action
As a hetero-bifunctional linker, 3-(Bromomethyl)benzoic acid N-succinimidylester likely interacts with its targets by forming covalent bonds, thereby linking two different molecules together . The exact nature of these interactions and the resulting changes would depend on the specific molecules being linked.
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)benzoic acid N-succinimidylester’s action would be largely determined by the molecules it is used to link . For example, it has been used in the preparation of fluorescent stains, suggesting it may play a role in enhancing the visibility of certain cellular structures or processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(Bromomethyl)benzoic acid N-succinimidylester . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)benzoic acid N-succinimidylester typically involves the esterification of 3-(Bromomethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Bromomethyl)benzoic acid N-succinimidylester primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols. The reaction is often carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature.
Esterification and Amidation: These reactions involve the use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF.
Major Products Formed
Substitution Reactions: The major products are substituted benzoic acid derivatives where the bromine atom is replaced by the nucleophile.
Esterification and Amidation: The major products are esters or amides formed by the reaction of the carboxyl group with alcohols or amines, respectively.
相似化合物的比较
Similar Compounds
- N-Succinimidyl 4-(bromomethyl)benzoate
- N-Succinimidyl 3-(chloromethyl)benzoate
- N-Succinimidyl 4-(chloromethyl)benzoate
Uniqueness
Compared to its analogs, 3-(Bromomethyl)benzoic acid N-succinimidylester offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the succinimidyl ester ensures efficient coupling with primary amines. This makes it particularly useful in applications requiring precise and stable modifications of biomolecules.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXBPWLMEXGVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434663 |
Source


|
| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-35-7 |
Source


|
| Record name | N-Succinimidyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)benzoic acid N-succinimidylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)





![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)
